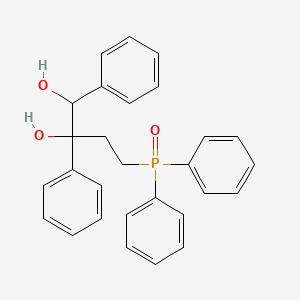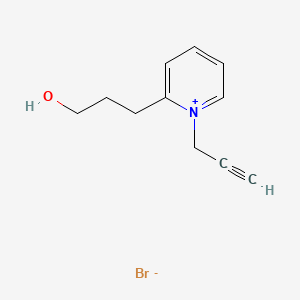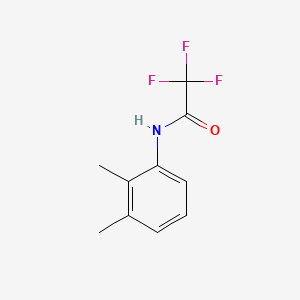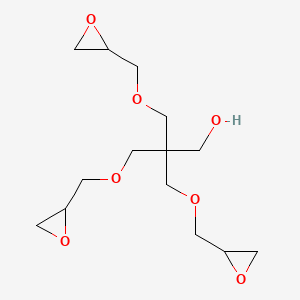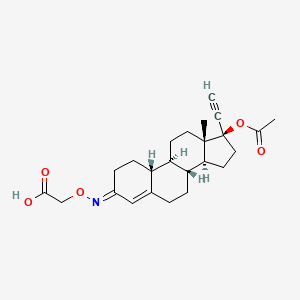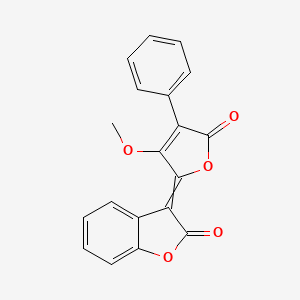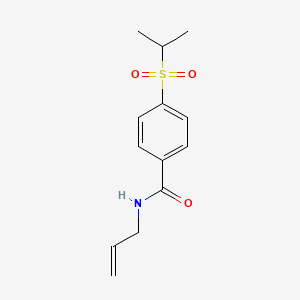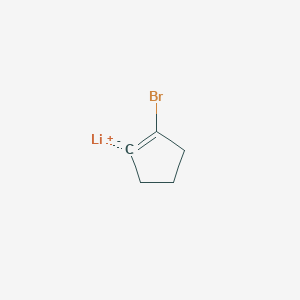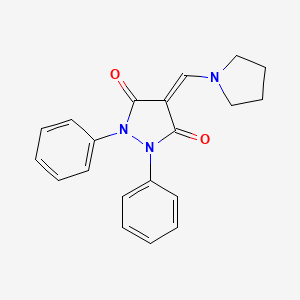
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- is a heterocyclic compound known for its diverse applications in pharmaceuticals and chemical research. This compound belongs to the pyrazolidinedione family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the diphenyl and pyrrolidinyl groups enhances its chemical reactivity and biological activity .
Preparation Methods
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- can be achieved through various synthetic routes. One common method involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide, followed by condensation with aliphatic or aromatic carbonyl derivatives . Another approach includes the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione or the cyclization of arylidene malonic acid hydrazide with glacial acetic acid . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, aryldiazonium salts, and glacial acetic acid . Major products formed from these reactions include 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinedione derivatives, and benzyl derivatives .
Scientific Research Applications
This compound has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been studied for its anti-inflammatory properties and potential use in treating rheumatoid arthritis . Additionally, it has applications in the development of dyes and color formers for color photography .
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- involves its interaction with specific molecular targets and pathways. For instance, phenylbutazone, a related compound, exerts its effects by binding to and inactivating prostaglandin H synthase and prostacyclin synthase, leading to reduced inflammation . Similarly, this compound may interact with similar molecular targets to exert its biological effects.
Comparison with Similar Compounds
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- can be compared with other similar compounds such as phenylbutazone and sulfinpyrazone. Phenylbutazone is known for its anti-inflammatory properties and is widely used in the treatment of rheumatoid arthritis . Sulfinpyrazone, on the other hand, is used to treat gouty arthritis by inhibiting the reabsorption of uric acid . The unique structural features of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)-, such as the presence of the pyrrolidinyl group, contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
24665-81-4 |
|---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1,2-diphenyl-4-(pyrrolidin-1-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H19N3O2/c24-19-18(15-21-13-7-8-14-21)20(25)23(17-11-5-2-6-12-17)22(19)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2 |
InChI Key |
NMWZBDMRHPCRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
